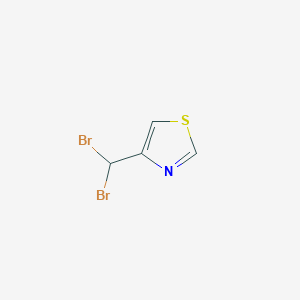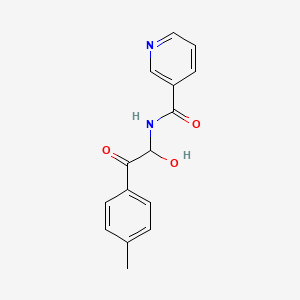
Silane, (2,2-dichloroethoxy)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (2,2-dichloroethoxy)trimethyl- is an organosilicon compound with the molecular formula C6H14Cl2O2Si and a molecular weight of 217.166 g/mol . This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and scientific applications.
Méthodes De Préparation
The synthesis of Silane, (2,2-dichloroethoxy)trimethyl- typically involves the reaction of trimethylchlorosilane with 2,2-dichloroethanol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
(CH3)3SiCl+Cl2CHCH2OH→(CH3)3SiOCH2CHCl2+HCl
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also incorporate additional purification steps to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Silane, (2,2-dichloroethoxy)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. For example, reacting with sodium methoxide can yield the corresponding methoxy derivative.
Reduction Reactions: The compound can be reduced to form silanol derivatives using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, (2,2-dichloroethoxy)trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it valuable in developing new materials and catalysts.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for various applications, such as drug delivery systems.
Medicine: It is explored for its potential in developing new pharmaceuticals and medical devices due to its unique chemical properties.
Industry: The compound is used in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.
Mécanisme D'action
The mechanism of action of Silane, (2,2-dichloroethoxy)trimethyl- involves its ability to form strong bonds with other molecules through its silicon atom. The silicon atom can form stable bonds with oxygen, carbon, and other elements, making it a versatile compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.
Comparaison Avec Des Composés Similaires
Silane, (2,2-dichloroethoxy)trimethyl- can be compared with other similar compounds, such as:
Trimethoxysilane: This compound has three methoxy groups attached to the silicon atom, making it more reactive in hydrolysis reactions.
Triethoxysilane: Similar to trimethoxysilane but with ethoxy groups, it is used in similar applications but has different reactivity and solubility properties.
Chlorotrimethylsilane: This compound has a chlorine atom attached to the silicon atom, making it a valuable reagent in organic synthesis for introducing the trimethylsilyl group.
The uniqueness of Silane, (2,2-dichloroethoxy)trimethyl- lies in its dichloroethoxy group, which imparts distinct reactivity and properties compared to other silanes.
Propriétés
Numéro CAS |
51209-79-1 |
|---|---|
Formule moléculaire |
C5H12Cl2OSi |
Poids moléculaire |
187.14 g/mol |
Nom IUPAC |
2,2-dichloroethoxy(trimethyl)silane |
InChI |
InChI=1S/C5H12Cl2OSi/c1-9(2,3)8-4-5(6)7/h5H,4H2,1-3H3 |
Clé InChI |
AHJHQMUJWPXXIO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-](/img/structure/B14669562.png)

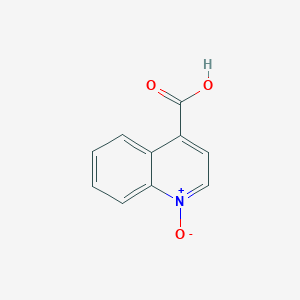
![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)

![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
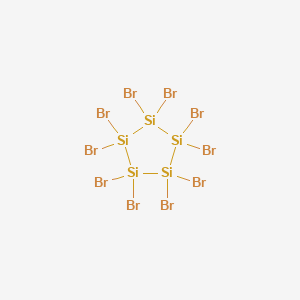
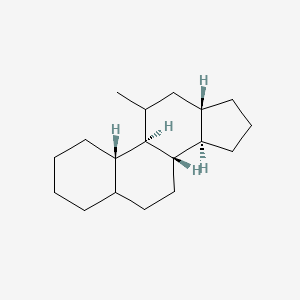
![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)
silane](/img/structure/B14669618.png)
